3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

Catalog No.
S3313807
CAS No.
881386-01-2
M.F
C11H10Cl2N2O3
M. Wt
289.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

CAS Number

881386-01-2

Product Name

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

IUPAC Name

3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one

Molecular Formula

C11H10Cl2N2O3

Molecular Weight

289.11

InChI

InChI=1S/C11H10Cl2N2O3/c12-11(13)6-1-7-14(10(11)16)8-2-4-9(5-3-8)15(17)18/h2-5H,1,6-7H2

InChI Key

KKVYXBZVPRSWHE-UHFFFAOYSA-N

SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-])(Cl)Cl

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-])(Cl)Cl

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is a synthetic organic compound with the molecular formula C11H10Cl2N2O3C_{11}H_{10}Cl_{2}N_{2}O_{3} and a molecular weight of 289.11 g/mol. It is recognized by its CAS number 881386-01-2. This compound features a piperidinone structure where a nitrophenyl group is substituted at one position and two chlorine atoms are attached to the carbon adjacent to the nitrogen atom. The presence of the electron-withdrawing nitro group and the dichloro substituents significantly influences its chemical reactivity and biological properties .

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one itself does not have a known mechanism of action in biological systems. Its significance arises from its role as a precursor to bioactive molecules like apixaban [].

  • The chlorine atoms raise concerns about potential skin and eye irritation, as well as respiratory tract irritation if inhaled [].
  • The nitro group can pose hazards if heated or exposed to strong oxidizing agents or reducing agents, potentially leading to explosions [].

The chemical behavior of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is primarily characterized by halogenation reactions, which can modify its functional groups and enhance its reactivity. For instance, it can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorine atoms, making it a versatile intermediate in organic synthesis . Additionally, this compound has been noted to participate in reactions leading to derivatives used in pharmaceuticals, particularly in synthesizing anticoagulant drugs like apixaban .

Several synthesis methods for 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one have been documented:

  • Halogenation Reaction: The most common method involves the reaction of 1-(4-nitrophenyl)-2-piperidinone with phosphorus pentachloride in chlorobenzene at elevated temperatures (approximately 55°C). This process yields the dichloro derivative with high efficiency (up to 94.9% yield) after purification steps involving extraction and drying .
  • Alternative Routes: Other synthetic routes may involve variations in reaction conditions or different starting materials but generally follow similar halogenation principles .

The primary application of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one lies in its role as an intermediate in pharmaceutical synthesis. It is particularly important in the production of anticoagulant medications such as apixaban, which are used to prevent blood clots in various medical conditions . Additionally, its unique structure allows it to be explored for other therapeutic applications in drug development.

Several compounds exhibit structural similarities to 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
1-(4-Nitrophenyl)-2-piperidinoneContains a nitrophenyl group without chlorinationPrecursor for synthesizing dichlorinated derivatives
ApixabanContains a piperidine structure with different substitutionsDirectly used as an anticoagulant medication
1-(4-Chlorophenyl)-2-piperidinoneSimilar piperidine core but with a single chlorine atomLess reactive than dichlorinated variants
4-Chloro-1-(4-nitrophenyl)piperidin-2-oneContains one chlorine atom and a nitrophenyl groupPotentially less potent than the dichlorinated form

The uniqueness of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one arises from its specific dichloro substitution pattern and its effectiveness as an intermediate in synthesizing complex pharmaceutical compounds like apixaban .

XLogP3

2.8

Other CAS

881386-01-2

Wikipedia

3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone

Dates

Modify: 2023-08-19

Explore Compound Types